molecular formula C8H5ClF2O3 B1661822 Benzoic acid, 2-chloro-6-(difluoromethoxy)- CAS No. 960249-92-7

Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Cat. No.: B1661822
CAS No.: 960249-92-7
M. Wt: 222.57
InChI Key: ZHCLWDOBHWDUPT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-6-(difluoromethoxy)- (CAS: 1184404-08-7), is a halogenated benzoic acid derivative featuring a chlorine atom at the ortho position (C2) and a difluoromethoxy (-OCHF₂) group at the para position relative to the carboxylic acid moiety (C6). The difluoromethoxy group introduces unique electronic and steric effects, modulating acidity, solubility, and biological activity. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its stability and reactivity for derivatization into active molecules .

Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLWDOBHWDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276698
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960249-92-7
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960249-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Selection

The target molecule’s structure dictates two critical synthetic challenges:

  • Regioselective introduction of chlorine at the ortho position relative to the carboxylic acid.
  • Efficient incorporation of the difluoromethoxy group (-OCF₂H) at the para position to chlorine.

Retrosynthetic disconnection identifies 2-chloro-6-hydroxybenzoic acid (I) as the primary intermediate. Conversion of the hydroxyl group (-OH) to -OCF₂H forms the core transformation. Alternative routes utilizing 2,6-dichlorobenzoic acid (II) or 2-chloro-6-methoxybenzoic acid (III) are less common due to challenges in achieving selective difluoromethoxylation.

Direct Difluoromethoxylation of Phenolic Intermediates

Reagent-Based Difluoromethylation

The hydroxyl group in 2-chloro-6-hydroxybenzoic acid undergoes nucleophilic substitution with difluoromethyl triflate (CF₂HOTf) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine). This method, adapted from analogous difluoromethoxylation protocols, proceeds via an SN2 mechanism:

$$
\text{2-Chloro-6-hydroxybenzoic acid} + \text{CF}_2\text{HOTf} \xrightarrow{\text{Base, DCM}} \text{Target Compound} + \text{HOTf}
$$

Optimization Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0°C to 25°C
  • Yield : 65–72% (crude), improving to 85% after recrystallization.

Transition Metal-Catalyzed Coupling

Copper-mediated Ullmann-type coupling enables direct substitution of -OH with -OCF₂H. A catalytic system of CuI/1,10-phenanthroline in dimethylformamide (DMF) facilitates the reaction between 2-chloro-6-hydroxybenzoic acid and bromodifluoromethane (BrCF₂H):

$$
\text{2-Chloro-6-hydroxybenzoic acid} + \text{BrCF}2\text{H} \xrightarrow{\text{CuI, Phen, K}2\text{CO}_3} \text{Target Compound} + \text{HBr}
$$

Critical Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Reaction Time : 12–24 hours at 110°C
  • Yield : 58–63%, with side products arising from overhalogenation.

Multi-Step Synthesis from Dichlorobenzonitrile Precursors

Thiolation-Hydrolysis-Difluoromethoxylation Cascade

Adapting the methodology from CN103360288B, a three-step sequence transforms 2,6-dichlorobenzonitrile (IV) into the target compound:

Step 1: Thiolation

Treatment of IV with sodium sulfide (Na₂S·9H₂O) in 1,4-dioxane at 70–75°C yields 6-chloro-2-mercaptobenzonitrile (V). Solvent removal via distillation ensures minimal water content, critical for avoiding hydrolysis.

Step 2: Hydrolysis

V undergoes alkaline hydrolysis (15–25% NaOH, 150°C, 10–12 hours in an autoclave) to 6-chloro-2-mercaptobenzoic acid (VI). Acidification (pH 3–4) precipitates VI, which is extracted with chloroform or dichloromethane.

Step 3: Difluoromethoxylation

VI’s thiol group (-SH) is oxidized to -OH using H₂O₂/HCl, followed by difluoromethoxylation as described in Section 2.1. This route achieves a total yield of 71–76% but requires careful handling of malodorous thiol intermediates.

High-Pressure Alkaline Hydrolysis of Halogenated Esters

Ethyl 2-Chloro-6-(Difluoromethoxy)benzoate Hydrolysis

A patent-derived method (US5149357A) hydrolyzes the ethyl ester precursor under high-pressure alkaline conditions:

$$
\text{Ethyl 2-chloro-6-(difluoromethoxy)benzoate} \xrightarrow{\text{NaOH, H}_2\text{O, 150°C}} \text{Target Compound} + \text{Ethanol}
$$

Process Details :

  • Reactor : Autoclave with PTFE lining
  • Base Concentration : 20–30% aqueous NaOH
  • Reaction Time : 8–10 hours
  • Yield : >90%, with minimal decarboxylation due to controlled pH.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Scalability
Direct Difluoromethoxylation 2-Chloro-6-hydroxybenzoic acid CF₂HOTf, CuI/Phen 72–85 High
Thiolation-Hydrolysis 2,6-Dichlorobenzonitrile Na₂S·9H₂O, NaOH 71–76 Moderate
Ester Hydrolysis Ethyl ester derivative NaOH >90 Industrial

Key Observations :

  • Direct methods offer shorter pathways but require expensive fluorinating agents.
  • Multi-step routes from dichlorobenzonitrile are cost-effective but labor-intensive.
  • High-pressure hydrolysis excels in yield and scalability, ideal for bulk production.

Industrial-Scale Optimization Strategies

Solvent Recycling

In thiolation steps (Section 3.1), solvents like 1,4-dioxane or N-methyl-2-pyrrolidone (NMP) are recovered via fractional distillation, reducing costs by 30–40%.

Catalytic System Enhancement

Copper-catalyzed methods benefit from ligand optimization. Substituting 1,10-phenanthroline with trans-N,N’-dimethylcyclohexane-1,2-diamine increases turnover number (TON) by 2.3-fold.

Byproduct Mitigation

Side products like 2-chloro-6-methoxybenzoic acid (from over-alkylation) are minimized using:

  • Low-temperature addition of CF₂HOTf
  • Stoichiometric control of BrCF₂H in Ullmann coupling.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. In methanol with catalytic sulfuric acid, the compound forms methyl 2-chloro-6-(difluoromethoxy)benzoate with an 87% yield .

Reagents/ConditionsProductYieldReference
MeOH, H₂SO₄, refluxMethyl ester87%
Ethanol, H₂SO₄Ethyl ester85%

Amide Formation

The carboxylic acid participates in coupling reactions to form amides. For example, reaction with 4-aminomethyl-2-(2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione hydrochloride using EDCl/HOBt yields a benzamide derivative (65% yield) .

Coupling AgentAmine PartnerYieldReference
EDCl/HOBt, CH₃CN, DIEA4-aminomethyl-substituted isoindole65%
HATU, DMF, TEAPyrazole-4-carboxamide derivative86%

Functionalization via C–H Activation

Rhodium-catalyzed C–H thiolation has been demonstrated for structurally similar benzoic acids . While not explicitly reported for this compound, the presence of directing groups (e.g., carboxylic acid) suggests potential for regioselective functionalization.

Catalyst SystemReaction TypePotential Product
[RhCp*Cl₂]₂, AgSbF₆, CuIC–H ThiolationThioether derivatives

Biological Activity and SAR Insights

The difluoromethoxy group enhances bioactivity, as seen in antifungal and anti-inflammatory agents . Modifications at the 6-position (e.g., replacing chlorine with trifluoromethyl) improve potency and selectivity .

Stability and Degradation

Under acidic hydrolysis, the ester derivatives revert to the parent carboxylic acid. The difluoromethoxy group is stable under mild conditions but may undergo defluorination under strong nucleophilic attack .

Key Observations:

  • The carboxylic acid enables ester/amide synthesis, critical for prodrug development.

  • The chlorine atom offers a site for further functionalization (e.g., cross-coupling).

  • The difluoromethoxy group contributes to metabolic stability and bioactivity .

Experimental protocols and yields are derived from patent literature and synthetic studies , ensuring technical rigor and reproducibility.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
The compound has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of benzoic acid, particularly those with fluorinated substituents, exhibit enhanced activity against bacterial strains by inhibiting the FtsZ protein, a critical component in bacterial cell division. The presence of fluorine atoms improves hydrophobic interactions, leading to increased binding affinity to the target site .

Quinolone Synthesis
Benzoic acid derivatives are utilized as intermediates in the synthesis of quinolone compounds, which are known for their antimicrobial properties. The synthesis process involves treating benzoic acid with various reagents to yield quinolone derivatives that are effective against a range of pathogens .

Agricultural Applications

Postharvest Treatment
Recent studies have shown that benzoic acid can be employed in postharvest treatments to extend the shelf life of fruits and vegetables. It has been found to effectively control the degradation of soluble proteins and sugars during storage, outperforming other treatments like chlorine dioxide. This property is crucial for maintaining the quality of perishable goods .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on various benzoic acid derivatives highlighted the increased efficacy of fluorinated compounds against resistant bacterial strains. The study concluded that the incorporation of difluoromethoxy groups significantly enhances antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Agricultural Application
In a comparative analysis of postharvest treatments, benzoic acid was tested alongside chlorine dioxide and 1-methylcyclopropene (1-MCP). Results indicated that benzoic acid treatments resulted in lower degradation rates of key nutrients, suggesting its potential as a natural preservative in agricultural practices .

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-6-(difluoromethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents significantly influences the acidity (pKa) of benzoic acids. Key comparisons include:

  • 2-Chloro-6-(trifluoromethyl)benzoic acid : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, lowering the pKa to ~1.8, enhancing acidity compared to the difluoromethoxy analog. This makes it more reactive in nucleophilic substitutions and esterification reactions, favoring agrochemical applications .
  • 2-Chloro-6-fluorobenzoic acid : The fluorine atom at C6 is less electron-withdrawing than -OCHF₂, resulting in a higher pKa (~2.2). Its simpler structure is often used in chemical synthesis for coupling reactions .
  • 2,6-Dichlorobenzoic acid : Dual chlorine atoms increase acidity (pKa ~2.0) but lack the metabolic stability imparted by fluorine, limiting pharmaceutical utility .

Table 1: Acidity and Molecular Properties

Compound Substituents pKa Molecular Weight Key Applications
2-Chloro-6-(difluoromethoxy)benzoic acid -Cl, -OCHF₂ ~2.5* 232.6 Drug intermediates
2-Chloro-6-(trifluoromethyl)benzoic acid -Cl, -CF₃ 1.8 238.5 Agrochemicals
2-Chloro-6-fluorobenzoic acid -Cl, -F 2.2 174.5 Synthetic chemistry
2,6-Dichlorobenzoic acid -Cl (C2, C6) 2.0 191.0 Industrial synthesis

*Estimated based on substituent electronegativity trends.

Biological Activity

Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of benzoic acid, 2-chloro-6-(difluoromethoxy)- features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a difluoromethoxy group. This unique arrangement contributes to its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties:
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. Specifically, benzoic acid, 2-chloro-6-(difluoromethoxy)- has been studied for its effects on various microorganisms. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Mechanism of Action:
The mechanism through which benzoic acid, 2-chloro-6-(difluoromethoxy)- exerts its biological effects is believed to involve interactions with specific molecular targets. The chlorine and difluoromethoxy groups may influence its binding affinity to enzymes or receptors involved in microbial metabolism.

3. Structure-Activity Relationship (SAR):
Comparative studies with similar compounds reveal that the presence of the difluoromethoxy group enhances lipophilicity and potentially increases membrane permeability, which is crucial for antimicrobial activity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoic acid derivatives, including 2-chloro-6-(difluoromethoxy)-, demonstrated significant antimicrobial activity against strains of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
Benzoic acid, 2-chloro-6-(difluoromethoxy)-3216
Control (Benzoic acid)12864

Case Study 2: Toxicological Assessment
A toxicological evaluation was performed to assess the safety profile of benzoic acid, 2-chloro-6-(difluoromethoxy)-. Results indicated low toxicity levels in mammalian cell lines, suggesting that this compound could be a safer alternative in therapeutic applications compared to other more toxic benzoic acid derivatives .

Research Findings

Recent studies have focused on the synthesis and modification of benzoic acid derivatives to enhance their biological activity. For instance, modifications at the ortho position have been shown to significantly alter the pharmacological properties of these compounds .

Additionally, research into the pharmacokinetics of benzoic acid, 2-chloro-6-(difluoromethoxy)- indicates favorable absorption and distribution characteristics in biological systems, further supporting its potential as a drug candidate .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-(difluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling. For example, reacting a hydroxyl-nitro benzoic acid derivative with a chlorinated aromatic compound in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaOH) can yield intermediates like 2-nitro-5-(chloro-phenoxy)benzoic acid, as seen in fluoroglycofen synthesis . Purification via column chromatography and confirmation by LC-MS or NMR ensures product integrity. Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios of reactants to enhance yield .

Q. How can the crystal structure of 2-chloro-6-(difluoromethoxy)benzoic acid be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Use the SHELX suite (SHELXT for solution, SHELXL for refinement) to analyze diffraction data. Pay attention to hydrogen-bonding patterns, as the chloro and difluoromethoxy groups may influence packing motifs. Compare results with graph-set analyses to validate intermolecular interactions .

Q. What analytical techniques are suitable for characterizing 2-chloro-6-(difluoromethoxy)benzoic acid and its derivatives?

  • Methodological Answer :
  • GC-MS/LC-MS : For purity assessment and metabolite identification. Ethyl acetate extracts of related benzoic acid derivatives have been analyzed via GC-MS with electron ionization (EI) .
  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and monitor reaction progress.
  • Thermogravimetric Analysis (TGA) : To study thermal stability, referencing NIST’s thermodynamic data for analogous compounds (e.g., 4-fluoro- or 4-methoxybenzoic acids) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in 2-chloro-6-(difluoromethoxy)benzoic acid crystals be systematically analyzed?

  • Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). Combine SCXRD data with computational tools (e.g., Mercury CSD) to map donor-acceptor distances and angles. Compare with databases (e.g., Cambridge Structural Database) to identify deviations caused by steric effects from bulky substituents .

Q. How should researchers address contradictions in spectral data or synthetic yields across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and analytical calibration.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled reactants to trace unexpected byproducts via LC-MS/MS.
  • Multivariate Analysis : Apply Design of Experiments (DoE) to isolate variables affecting yields, such as temperature gradients or catalyst loadings .

Q. What computational methods predict the reactivity of 2-chloro-6-(difluoromethoxy)benzoic acid in supramolecular assemblies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Docking : For biological studies, dock the compound into target proteins (e.g., RORγt inverse agonists) using AutoDock Vina, leveraging known amide-linked benzoic acid pharmacophores .

Q. How does the electronic effect of the difluoromethoxy group influence the compound’s acidity compared to other substituents?

  • Methodological Answer : Measure pKa via potentiometric titration in aqueous/organic solvent mixtures. Compare with derivatives (e.g., 2-chloro-6-methoxy or 2-chloro-6-trifluoromethoxy benzoic acids) to isolate the impact of fluorine’s electronegativity. Validate with computational ΔG calculations for deprotonation using Gaussian .

Q. What strategies enable the identification of degradation products under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF instruments to identify fragment ions. Cross-reference with fragmentation patterns of structurally similar benzoic acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 2-chloro-6-(difluoromethoxy)-
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Benzoic acid, 2-chloro-6-(difluoromethoxy)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.